Benzenesulfonic acid, pentamethyl-, 4-formylphenyl ester (9CI)
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Overview
Description
Benzenesulfonic acid, pentamethyl-, 4-formylphenyl ester (9CI) is a chemical compound with the molecular formula C18H20O4S. It is also known by its CAS number: 304443-95-6 . This compound belongs to the class of sulfonic acid esters and contains a formyl group (CHO) attached to a phenyl ring.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific reaction type. Unfortunately, specific information about major products formed from these reactions is not readily accessible.
Scientific Research Applications
While comprehensive research on this specific compound is limited, sulfonic acid esters find applications in various fields:
Chemistry: Sulfonic acid esters can serve as intermediates in organic synthesis, especially in the preparation of pharmaceuticals and agrochemicals.
Biology: These compounds may have applications in biochemical studies or as building blocks for drug discovery.
Medicine: Sulfonic acid derivatives have been investigated for potential therapeutic properties, although specific studies on this compound are scarce.
Industry: Sulfonic acid esters can be used as catalysts, surfactants, or stabilizers in industrial processes.
Mechanism of Action
The exact mechanism by which Benzenesulfonic acid, pentamethyl-, 4-formylphenyl ester exerts its effects remains unknown. Further research would be necessary to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are challenging due to the limited availability of information. exploring related sulfonic acid esters or formylphenyl derivatives could provide insights into its uniqueness.
Properties
Molecular Formula |
C18H20O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4-formylphenyl) 2,3,4,5,6-pentamethylbenzenesulfonate |
InChI |
InChI=1S/C18H20O4S/c1-11-12(2)14(4)18(15(5)13(11)3)23(20,21)22-17-8-6-16(10-19)7-9-17/h6-10H,1-5H3 |
InChI Key |
YTRAQPYPKZLLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=CC=C(C=C2)C=O)C)C |
Origin of Product |
United States |
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